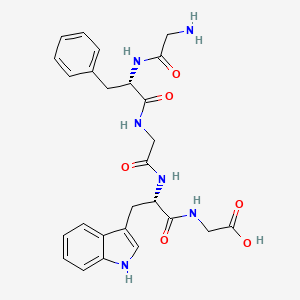
Phenyl(prop-2-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of a phenyl group and a prop-2-en-1-yl group bonded to a mercury atom Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)mercury can be synthesized through the reaction of phenylmercury chloride with prop-2-en-1-yl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. The use of automated systems helps in maintaining the required temperature and inert atmosphere, ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Reduction reactions can convert it to phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: The phenyl or prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.
Major Products:
Oxidation: Phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl(prop-2-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a compound of interest for studying mercury toxicity and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Phenylmercury chloride: Similar structure but lacks the prop-2-en-1-yl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Uniqueness: Phenyl(prop-2-en-1-yl)mercury is unique due to the presence of both a phenyl and a prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
60077-36-3 |
|---|---|
Molekularformel |
C9H10Hg |
Molekulargewicht |
318.77 g/mol |
IUPAC-Name |
phenyl(prop-2-enyl)mercury |
InChI |
InChI=1S/C6H5.C3H5.Hg/c1-2-4-6-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
InChI-Schlüssel |
IOEOQENKWXJIHK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Hg]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



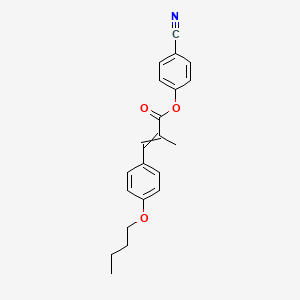
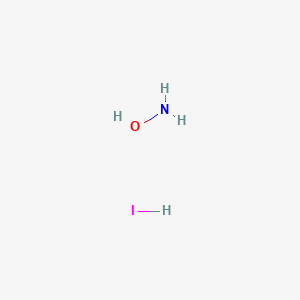
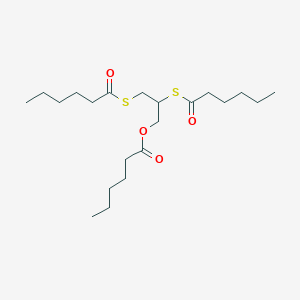


![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

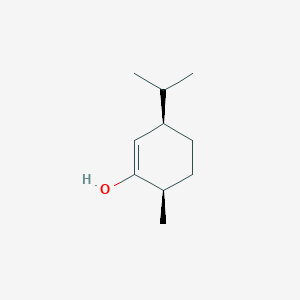

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
